6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
CAS No.:
Cat. No.: VC10534201
Molecular Formula: C13H11FN2O
Molecular Weight: 230.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11FN2O |
|---|---|
| Molecular Weight | 230.24 g/mol |
| IUPAC Name | 6-(4-fluorophenyl)-1,5,6,7-tetrahydroindazol-4-one |
| Standard InChI | InChI=1S/C13H11FN2O/c14-10-3-1-8(2-4-10)9-5-12-11(7-15-16-12)13(17)6-9/h1-4,7,9H,5-6H2,(H,15,16) |
| Standard InChI Key | XJEUJTQSRRCSCQ-UHFFFAOYSA-N |
| SMILES | C1C(CC(=O)C2=C1NN=C2)C3=CC=C(C=C3)F |
| Canonical SMILES | C1C(CC(=O)C2=C1NN=C2)C3=CC=C(C=C3)F |
Introduction
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound belonging to the indazole class, which is characterized by a fused indole and pyrazole structure. This compound is notable for its unique structural features and potential biological applications. The presence of a fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and activity.
Biological Activity and Potential Applications
While specific biological activity data for 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is limited, compounds with similar structures often exhibit significant pharmacological activities. These include potential anti-inflammatory and anticancer properties, which are common among indazole derivatives. The fluorophenyl group can enhance interactions with biological targets, suggesting potential therapeutic applications.
Related Compounds and Their Activities
Several compounds share structural similarities with 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one | Similar indazole framework | Potential pharmacological activities |
| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | Tetrahydro-indazole core | Opioid receptor modulation |
| 1H-indazole derivatives | Various substitutions on indazole | Potential anti-inflammatory activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume